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molecular formula C5H8N2S B081599 Ethyl-thiazol-2-YL-amine CAS No. 13472-75-8

Ethyl-thiazol-2-YL-amine

Cat. No. B081599
M. Wt: 128.2 g/mol
InChI Key: LUWSZVRMLJKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093247B2

Procedure details

5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (120 mg, 0.3 mmol), 2-ethylaminothiazole [(50 mg, 0.4 mmol) 2-Ethylaminothiazole was prepared freshly from 2-aminothiazole and acetylaldehyde via standard reductive amination condition using NaCNBH3 as the reducing agent], HATU (190 mg, 0.5 mmol), DIEA (130 mg, 1 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 5-Chloro-3(4-chloro-3-(trifluoromethyl)phenysulfonamido)-N-ethyl-(thiazol-2-yl)picolinamide: 1H NMR (400 MHz, CDCl3) δ 9.20 (s, 1H), 8.23 (s, 1H), 8.07 (s, 1H), 7.82 (d, 1H), 7.61 (s, 1H), 7.46 (d, 1H), 7.20 (s, 1H), 6.0 (s, 2H), 4.02 (q, 2H), 1.25 (t, 3H); MS m/z 525.0 (M+H).
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 mg
Type
reactant
Reaction Step Three
Name
Quantity
130 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([C:22]([F:25])([F:24])[F:23])[CH:16]=2)(=[O:14])=[O:13])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.[CH2:26]([NH:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1)[CH3:27].N[C:35]1[S:36][CH:37]=[CH:38][N:39]=1.[BH3-]C#N.[Na+].CN(C(O[N:52]1N=N[C:54]2C=CC=N[C:53]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>>[CH2:26]([NH:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1)[CH3:27].[Cl:1][C:2]1[C:3]([C:35]2[S:36][CH:37]=[CH:38][N:39]=2)=[C:4]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([C:22]([F:23])([F:25])[F:24])[CH:16]=2)(=[O:13])=[O:14])[C:5]([C:8]([NH:52][CH2:53][CH3:54])=[O:9])=[N:6][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
120 mg
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC=1SC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1
Name
acetylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
190 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Four
Name
Quantity
130 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mmol
AMOUNT: MASS 50 mg
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)C(=O)NCC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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